molecular formula C27H29FN2O3S B11329561 N,N-dibenzyl-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N,N-dibenzyl-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11329561
M. Wt: 480.6 g/mol
InChI Key: PONCTUOLEKSZNG-UHFFFAOYSA-N
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Description

N,N-DIBENZYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and a fluorophenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIBENZYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with benzyl chloride to form N,N-dibenzylpiperidine. This intermediate is then reacted with 2-fluorobenzylsulfonyl chloride under basic conditions to introduce the fluorophenylmethanesulfonyl group. Finally, the carboxamide group is introduced through the reaction with a suitable carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-DIBENZYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-DIBENZYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-DIBENZYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The presence of the fluorophenyl group can enhance its binding affinity through hydrophobic interactions and hydrogen bonding. The methanesulfonyl group may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIBENZYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity, while the methanesulfonyl group contributes to its stability and reactivity .

Properties

Molecular Formula

C27H29FN2O3S

Molecular Weight

480.6 g/mol

IUPAC Name

N,N-dibenzyl-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C27H29FN2O3S/c28-26-14-8-7-13-25(26)21-34(32,33)30-17-15-24(16-18-30)27(31)29(19-22-9-3-1-4-10-22)20-23-11-5-2-6-12-23/h1-14,24H,15-21H2

InChI Key

PONCTUOLEKSZNG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

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